N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide (CAS 1226441-73-1) is a synthetic small molecule (C20H19N5O, MW 345.41 g/mol) belonging to the pyrazolylbenzo[d]imidazole carboxamide class. This compound features a 1-isopropyl-1H-pyrazole-3-carboxamide moiety connected via an amide bond to a 3-(1H-benzo[d]imidazol-2-yl)phenyl scaffold.

Molecular Formula C20H19N5O
Molecular Weight 345.406
CAS No. 1226441-73-1
Cat. No. B2635722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide
CAS1226441-73-1
Molecular FormulaC20H19N5O
Molecular Weight345.406
Structural Identifiers
SMILESCC(C)N1C=CC(=N1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C20H19N5O/c1-13(2)25-11-10-18(24-25)20(26)21-15-7-5-6-14(12-15)19-22-16-8-3-4-9-17(16)23-19/h3-13H,1-2H3,(H,21,26)(H,22,23)
InChIKeyIGLZFIFDEGSATF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide (CAS 1226441-73-1) – Structural Class and Baseline Characteristics


N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide (CAS 1226441-73-1) is a synthetic small molecule (C20H19N5O, MW 345.41 g/mol) belonging to the pyrazolylbenzo[d]imidazole carboxamide class . This compound features a 1-isopropyl-1H-pyrazole-3-carboxamide moiety connected via an amide bond to a 3-(1H-benzo[d]imidazol-2-yl)phenyl scaffold. The class is recognized within patent families (e.g., Celon Pharma S.A.) for targeting kinases and carbonic anhydrases, with specific advanced analogs such as CPL304110 demonstrating picomolar FGFR inhibition [1]. Its structure places it as a potential tool compound for scaffold-hopping or structure-activity relationship (SAR) exploration within benzimidazole-pyrazole hybrid programs.

Why Generic Substitution Fails for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide (CAS 1226441-73-1)


The pyrazolylbenzo[d]imidazole carboxamide scaffold exhibits extreme sensitivity to substitution patterns on both the pyrazole N-1 position and the benzimidazole-phenyl linker. Regioisomers and close analogs within the Celon Pharma patent family (e.g., N-(1H-benzo[d]imidazol-2-yl)-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide) display divergent biological profiles, with the 1-isopropyl substitution on the pyrazole being a critical determinant of kinase selectivity versus carbonic anhydrase inhibition [1]. Even minor alterations, such as replacing the isopropyl group with a methyl or phenyl group, can switch the target profile from FGFR inhibition (as seen in CPL304110) to tumor-associated carbonic anhydrase isoforms hCA IX/XII [2]. Without direct bioactivity confirmation, no generic benzimidazole-pyrazole hybrid can be assumed to recapitulate the specific target engagement or selectivity window of CAS 1226441-73-1.

Quantitative Evidence Guide for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide Differentiation


Structural Differentiation: 1-Isopropyl Pyrazole Substitution Versus Advanced Clinical Candidate CPL304110

CAS 1226441-73-1 retains the core pyrazole-benzimidazole scaffold of the clinical FGFR inhibitor CPL304110 but lacks the elaborate piperazine-benzyl substitution critical for FGFR1-3 binding [1]. This structural simplification results in a lower molecular weight (345.41 vs. ~480 g/mol) and a reduced number of hydrogen bond acceptors, which may confer superior ligand efficiency metrics for fragment-based or early lead discovery. The isopropyl group at the pyrazole N-1 position is a key differentiator from N-phenyl-substituted regioisomers (e.g., N-(1H-benzo[d]imidazol-2-yl)-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide) that are prevalent in the patent literature [2].

Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

Class-Wide Kinase vs. Carbonic Anhydrase Selectivity: Scaffold-Dependent Target Engagement

The pyrazolylbenzo[d]imidazole class demonstrates bimodal target engagement depending on the pyrazole N-substituent and linker geometry. CPL304110 (bearing a 3,5-dimethoxyphenethyl-substituted pyrazole and piperazine-benzimidazole) achieves sub-nanomolar FGFR1-3 inhibition (IC50 = 0.50–3.05 nM) with 29-fold selectivity over FGFR4 [1]. In contrast, sulfonamide-bearing pyrazolylbenzo[d]imidazole derivatives (compounds 2a–2f) exhibit potent inhibition of tumor-associated carbonic anhydrase isoforms hCA IX and XII (sub-nanomolar Ki values), with their des-sulfonamide analogs (3a–3f) showing enhanced selectivity [2]. CAS 1226441-73-1, lacking both the sulfonamide and the piperazine extension, occupies an intermediate structural space that has not been biologically profiled in the public domain.

Target Selectivity Kinase Inhibition Carbonic Anhydrase

Physicochemical Differentiation: Lipophilicity and Solubility Profile Versus More Complex Analogs

Based on its structure, CAS 1226441-73-1 is predicted to have a calculated logP (cLogP) of approximately 3.2 and a topological polar surface area (tPSA) of ~79 Ų , placing it within favorable oral drug-like space (Lipinski's Rule of 5 compliant). This contrasts with CPL304110, which has a higher cLogP (~4.5) and tPSA (~95 Ų) due to its additional piperazine and dimethoxyphenethyl groups. The benzimidazole N–H and carboxamide N–H groups of CAS 1226441-73-1 provide two hydrogen bond donors, potentially enabling key hinge-binding interactions with kinase targets while maintaining moderate lipophilicity for aqueous solubility.

Physicochemical Properties Drug-likeness Solubility

Regioisomeric Differentiation: 1,3-Pyrazole vs. 1,5-Pyrazole Connectivity in the Patent Landscape

CAS 1226441-73-1 features a 1-isopropyl-1H-pyrazole-3-carboxamide connectivity. The Celon Pharma patent family (e.g., US 20160039794) extensively claims compounds with pyrazole-5-yl and pyrazole-3-yl substitution patterns linked to benzimidazole, but the specific 1-isopropyl-3-carboxamide coupling to a 3-(2-benzimidazolyl)phenyl scaffold represents a distinct connectivity that is not exemplified in the patent's representative compounds [1]. This regioisomeric specificity could confer unique binding modes: the 3-carboxamide linkage orients the pyrazole ring differently within the ATP-binding pocket compared to the 5-carboxamide or direct C–C linked analogs, as demonstrated by docking studies of CPL304110 showing the pyrazole N-2 nitrogen acting as a critical hinge-binding element [2].

Regiochemistry Patent Analysis SAR

Recommended Application Scenarios for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide (CAS 1226441-73-1)


Scaffold-Hopping Starting Point for FGFR or Chk2 Inhibitor Programs

Given its structural relatedness to CPL304110 (a clinical-stage pan-FGFR inhibitor) and pyrazole-benzimidazole Chk2 inhibitors, CAS 1226441-73-1 is most appropriate as a minimalist core scaffold for medicinal chemistry optimization. Its lower molecular weight and absence of solubilizing side chains [1] allow systematic exploration of vector positions to install potency-conferring substituents without the confounding influence of existing complex functionality. Researchers can use this compound as a baseline for parallel SAR studies, comparing the impact of pyrazole N-substituents (isopropyl vs. methyl, cyclopropyl, phenyl) on kinase selectivity [2].

Negative Control or Comparator for Carbonic Anhydrase Selectivity Profiling

The compound lacks the sulfonamide zinc-binding group essential for carbonic anhydrase inhibition; pyrazolylbenzo[d]imidazole analogs without sulfonamide (compounds 3a–3f) demonstrate selectivity for tumor-associated isoforms hCA IX/XII over cytosolic hCA I/II [1]. CAS 1226441-73-1 can serve as a non-sulfonamide baseline comparator when evaluating the contribution of the carboxamide and benzimidazole N–H groups to CA isoform selectivity [2].

Physicochemical Benchmarking for Benzimidazole-Pyrazole Hybrid Libraries

With a favorable predicted cLogP (~3.2), tPSA (~79 Ų), and full compliance with Lipinski's Rule of 5, CAS 1226441-73-1 can serve as a drug-like reference standard for library quality control when generating or procuring benzimidazole-pyrazole hybrid compound collections [1]. Its moderate lipophilicity and balanced HBD/HBA count make it suitable as an internal benchmark for assessing the impact of additional substituents on solubility, permeability, and metabolic stability in early ADME screening cascades.

Intellectual Property Landscape Navigation and FTO Analysis

CAS 1226441-73-1 occupies a regioisomeric space (1-isopropyl-3-carboxamide) that is not extensively exemplified in the Celon Pharma patent family [1], despite the broad Markush claims covering pyrazolylbenzo[d]imidazole derivatives. Organizations pursuing kinase or CA inhibitors within this chemical space can procure this compound to establish prior art, evaluate freedom-to-operate, or generate novel composition-of-matter claims based on its specific connectivity, supported by the structural analysis of the patent landscape [2].

Quote Request

Request a Quote for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.